1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene compounds and their properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, showing the formation of arylzinc products , and the reactivity of its radical anion in an ionic liquid has been characterized . These studies can help infer the reactivity of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene under similar conditions.
Synthesis Analysis
The synthesis of related compounds such as 1-bromo-2,4-dinitrobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene has been reported, which typically involves multi-step reactions starting from substituted benzene derivatives. The synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene would likely follow a similar pathway, involving halogenation and nitration steps. The specific conditions for these reactions, such as temperature, solvent, and reagents, would need to be optimized for the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of bromo-fluorobenzene derivatives has been investigated using spectroscopic methods and density functional theory (DFT) calculations . These studies provide information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring. For 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, similar methods could be used to predict and analyze its molecular structure, including the effects of the substituents on the electronic properties of the molecule.
Chemical Reactions Analysis
The reactivity of bromo-nitrobenzene compounds in various chemical reactions has been explored. For example, the radical anion of 1-bromo-4-nitrobenzene shows changed reactivity in an ionic liquid , and the compound can participate in Suzuki coupling reactions to form new derivatives . These findings suggest that 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene could also engage in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives can be deduced from spectroscopic investigations and computational studies . These analyses reveal the impact of substituents on properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, can also be calculated to understand the stability and reactivity of the compound at different temperatures .
Scientific Research Applications
Application 1: Synthesis of N-fused tricyclic indoles, dimethyamine, benzofuran
- Summary of Application : This compound is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran .
Application 2: Synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol
- Summary of Application : This compound is used in the synthesis of 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol .
Application 3: Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile
- Summary of Application : This compound is used in the synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile .
Application 4: Synthesis of dibenzoxazepine analog, as potent sodium channel blocker
- Summary of Application : This compound is used in the synthesis of a dibenzoxazepine analog, which acts as a potent sodium channel blocker .
Application 5: Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester
- Summary of Application : This compound is used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester .
Application 6: Electrophilic Aromatic Substitution
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJGQRSKKRVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632560 | |
Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
CAS RN |
208165-95-1 | |
Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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